Ethyl [3'-[2-(methylthio)ethyl]-5'-(1-naphthyl)-2,4',6'-trioxo-3',3A',4',5',6',6A'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrol]-1(2H)-YL]acetate
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Overview
Description
Ethyl [3’-[2-(methylthio)ethyl]-5’-(1-naphthyl)-2,4’,6’-trioxo-3’,3A’,4’,5’,6’,6A’-hexahydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrol]-1(2H)-YL]acetate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [3’-[2-(methylthio)ethyl]-5’-(1-naphthyl)-2,4’,6’-trioxo-3’,3A’,4’,5’,6’,6A’-hexahydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrol]-1(2H)-YL]acetate involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spiro[indole-pyrrolo] core, followed by the introduction of the naphthyl group and the ethyl acetate moiety. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl [3’-[2-(methylthio)ethyl]-5’-(1-naphthyl)-2,4’,6’-trioxo-3’,3A’,4’,5’,6’,6A’-hexahydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrol]-1(2H)-YL]acetate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ethyl acetate moiety can be substituted with other ester groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific transformation. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
Ethyl [3’-[2-(methylthio)ethyl]-5’-(1-naphthyl)-2,4’,6’-trioxo-3’,3A’,4’,5’,6’,6A’-hexahydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrol]-1(2H)-YL]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl [3’-[2-(methylthio)ethyl]-5’-(1-naphthyl)-2,4’,6’-trioxo-3’,3A’,4’,5’,6’,6A’-hexahydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrol]-1(2H)-YL]acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,3-Bis(methylthio)-2-cyanoacrylate: Shares the ethyl and methylthio groups but differs in the core structure.
1-Ethyl-3-methylimidazolium iodide: Contains an ethyl group but has a different functional group arrangement.
Uniqueness
Ethyl [3’-[2-(methylthio)ethyl]-5’-(1-naphthyl)-2,4’,6’-trioxo-3’,3A’,4’,5’,6’,6A’-hexahydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrol]-1(2H)-YL]acetate is unique due to its spiro[indole-pyrrolo] core and the combination of functional groups, which confer specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C30H29N3O5S |
---|---|
Molecular Weight |
543.6 g/mol |
IUPAC Name |
ethyl 2-[1-(2-methylsulfanylethyl)-5-naphthalen-1-yl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-1'-yl]acetate |
InChI |
InChI=1S/C30H29N3O5S/c1-3-38-24(34)17-32-23-13-7-6-12-20(23)30(29(32)37)26-25(21(31-30)15-16-39-2)27(35)33(28(26)36)22-14-8-10-18-9-4-5-11-19(18)22/h4-14,21,25-26,31H,3,15-17H2,1-2H3 |
InChI Key |
DPUWIPNZBVVINP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2C3(C1=O)C4C(C(N3)CCSC)C(=O)N(C4=O)C5=CC=CC6=CC=CC=C65 |
Origin of Product |
United States |
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